2-(3-Fluorobenzoyl)benzoic acid
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemistry
The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties, a strategy widely employed in modern chemistry. researchgate.netnih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's reactivity, stability, and biological activity. nih.gov This has led to the widespread use of fluorinated compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. nih.govglobalscientificjournal.comijcrt.org In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its bioavailability. nih.gov
Role of Benzoic Acid Derivatives in Synthetic and Medicinal Chemistry
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent in a vast array of biologically active compounds. ijcrt.orgpreprints.org The carboxylic acid group of benzoic acid provides a versatile handle for chemical modification, allowing for the construction of more complex molecular architectures. preprints.orgnih.gov Many established drugs and compounds of research interest are built upon a benzoic acid scaffold. preprints.org These derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, and in the development of treatments for various diseases. nih.govmdpi.com
Overview of Research Trajectories for 2-(3-Fluorobenzoyl)benzoic Acid and Analogs
Direct and extensive research specifically targeting this compound is not prominent in the available scientific literature. However, research into its analogs, such as other fluorinated benzoylbenzoic acids and substituted benzoic acids, provides insights into potential areas of investigation. For instance, studies on related compounds like 2-(4-Fluorobenzoyl)benzoic acid indicate its utility as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents. nih.gov Research on other analogs focuses on their potential as inhibitors of various enzymes or their use in the development of new materials. ossila.com The synthesis of related fluorinated benzoic acids is an active area of research, with various methods being explored for the efficient introduction of fluorine into the benzoic acid framework. researchgate.netarkat-usa.org Given the established importance of both the fluorinated and benzoic acid motifs, it is plausible that future research on this compound and its analogs could explore their potential in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorobenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCZBRESAWPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-(3-Fluorobenzoyl)benzoic Acid
The construction of the this compound backbone is typically achieved through well-established acylation reactions. These methods can be categorized into multi-step and direct synthesis approaches.
The most prominent multi-step synthesis for this compound involves the Friedel-Crafts acylation reaction. wikipedia.orgiitk.ac.in This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds between aromatic rings and acyl groups.
A highly analogous and well-documented procedure is the synthesis of 2-(3-toluoyl)benzoic acid, which is prepared by the reaction of phthalic anhydride (B1165640) with toluene. open.ac.uk Following this model, the synthesis of this compound would proceed via the reaction of phthalic anhydride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between phthalic anhydride and the Lewis acid. wikipedia.orgresearchgate.net This acylium ion is then attacked by the electron-rich fluorobenzene ring. Due to the ortho-, para-directing nature of the fluorine substituent, the acylation is expected to occur at the ortho and para positions. The desired product is the ortho-substituted isomer. The reaction is completed by a workup step that hydrolyzes the intermediate complex to yield the final keto-acid. researchgate.net
Table 1: Key Reactants in Friedel-Crafts Acylation for 2-Aroylbenzoic Acid Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product Analogue |
|---|---|---|---|
| Phthalic Anhydride | Toluene | AlCl₃ | 2-(3-Toluoyl)benzoic acid open.ac.uk |
| Phthalic Anhydride | Fluorobenzene | AlCl₃ | This compound |
This table presents the established reaction for an analogue and the proposed reaction for the target compound.
Direct synthesis methods aim to improve the efficiency and environmental footprint of the synthesis. Optimization of the Friedel-Crafts acylation is a key area of research. Strategies include the use of alternative catalysts and reaction conditions.
Recent studies have explored the use of solid acid catalysts, such as phosphotungstic acid encapsulated in flexible nanoporous materials, to facilitate Friedel-Crafts acylations under milder conditions, for instance, using ultrasound irradiation. nih.gov These methods offer advantages like easier catalyst recovery and reduced environmental impact compared to stoichiometric amounts of AlCl₃.
Solvent-free reaction conditions have also been investigated for Friedel-Crafts acylations. For example, the acylation of fluorobenzene with benzoyl chloride has been successfully carried out using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃) without any solvent. sioc-journal.cnresearchgate.net Such approaches can lead to higher yields and selectivities. A patent suggests that using fluorobenzene directly in a Friedel-Crafts reaction can lead directly to the desired difluoro compound, highlighting a direct pathway. google.com
Table 2: Catalyst Systems for Optimized Friedel-Crafts Acylation
| Catalyst System | Reactants | Conditions | Advantage |
|---|---|---|---|
| Phosphotungstic Acid@MIL-53(Fe) | Phenols, Acyl Chlorides | Ultrasound | Reusable catalyst, mild conditions nih.gov |
| TfOH and Re(OTf)₃ | Fluorobenzene, Benzoyl Chloride | Solvent-free, 140°C | High yield and selectivity sioc-journal.cnresearchgate.net |
This table showcases various catalyst systems used in Friedel-Crafts acylation reactions.
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the availability and purity of its key precursors, primarily derived from fluorinated benzoic acids.
3-Fluorobenzoic acid is a critical starting material. medchemexpress.com Various synthetic routes to fluorobenzoic acids have been reported. For instance, 3-Fluorobenzoic acid can be synthesized from m-fluorobenzaldehyde through an oxidation reaction catalyzed by a mixture of cobalt(II) acetate (B1210297) and copper(II) acetate in the presence of oxygen. chemicalbook.com Other methods include the nucleophilic fluorination of appropriately substituted precursors. arkat-usa.org The synthesis of related compounds like 2-amino-3-fluorobenzoic acid often involves multi-step sequences starting from compounds like anilide derivatives or 7-fluoroisatin. orgsyn.org
The conversion of the carboxylic acid group of 3-fluorobenzoic acid into a more reactive acyl chloride is a crucial step for subsequent acylation reactions. 3-Fluorobenzoyl chloride is a versatile intermediate used to introduce the 3-fluorobenzoyl moiety into molecules. sigmaaldrich.com
The standard method for this transformation is the reaction of the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed, often refluxed with the fluorobenzoic acid, sometimes in a solvent like benzene (B151609). prepchem.com The reaction converts the carboxylic acid into the corresponding acyl chloride with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Other reagents like oxalyl chloride can also be used, often with a catalytic amount of dimethylformamide (DMF). orgsyn.orgsciencemadness.org
Table 3: Common Reagents for Acid Chloride Formation
| Carboxylic Acid Precursor | Chlorinating Agent | Typical Condition | Product |
|---|---|---|---|
| 2-Fluorobenzoic Acid | Thionyl Chloride (SOCl₂) | Reflux in Benzene | 2-Fluorobenzoyl chloride prepchem.com |
| 2-Nitrobenzoic Acid Derivative | Oxalyl Chloride, cat. DMF | CH₂Cl₂ | Corresponding Acyl Chloride orgsyn.org |
This table illustrates common methods for the synthesis of acyl chlorides from carboxylic acids.
Advanced Coupling and Cross-Coupling Reactions Involving the Fluorobenzoyl Moiety
The 3-fluorobenzoyl group can be involved in or constructed via advanced palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The two most prominent examples are the Suzuki and Heck reactions. mdpi.comlibretexts.orgorganic-chemistry.orglibretexts.org
The Suzuki-Miyaura coupling reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgharvard.edu In the context of the 3-fluorobenzoyl moiety, 3-fluorobenzoyl chloride could potentially be used in an acylative Suzuki-Miyaura coupling reaction with an arylboronic acid to form a diaryl ketone. nih.gov This type of reaction provides a direct route to unsymmetrical ketones. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Mizoroki-Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. mdpi.comorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. A compound containing a 3-fluorobenzoyl moiety attached to a halide (e.g., 3-bromobenzoyl fluoride) could undergo a Heck reaction with an alkene to form a more complex molecule. The reaction mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and a β-hydride elimination step. libretexts.org The use of fluorinated substrates in Heck reactions is well-documented, demonstrating the feasibility of incorporating the fluorobenzoyl moiety through this method. mdpi.comnih.gov
Table 4: Overview of Relevant Cross-Coupling Reactions
| Reaction Name | Key Reactants | Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide/Triflate | Palladium Complex | C(sp²)-C(sp²) libretexts.orgharvard.edu |
| Acylative Suzuki-Miyaura | Arylboronic Acid + Acyl Chloride | Palladium Complex | Aryl-Ketone nih.gov |
This table provides a summary of advanced coupling reactions relevant to the synthesis of fluorobenzoyl-containing compounds.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Analogs)
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their efficiency and broad functional group tolerance. youtube.com The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a particularly relevant method for the synthesis of this compound. youtube.comyoutube.com
One plausible Suzuki-Miyaura approach involves the coupling of a 2-halobenzoic acid derivative (such as a 2-bromobenzoic acid ester) with 3-fluorophenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base. youtube.com The choice of ligand, base, and solvent can significantly influence the reaction's yield and selectivity. youtube.com While direct coupling to form the ketone is possible, a carbonylative Suzuki-Miyaura coupling represents a more sophisticated strategy. In this variation, carbon monoxide is introduced into the reaction, which can lead to the formation of the aroyl functionality. nih.gov
The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. youtube.com
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) complex. youtube.com
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst. youtube.com
The reactivity of fluorohalobenzenes in Suzuki-Miyaura couplings has been studied, indicating that these compounds are viable substrates for such transformations. thieme-connect.de The steric hindrance and electronic properties of the substrates and reagents play a crucial role in the reaction's success. thieme-connect.de
Other Metal-Mediated Transformations
Beyond palladium, other transition metals can mediate the formation of the this compound scaffold. The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. wikipedia.orgiitk.ac.in In the context of this compound, this would involve the reaction of fluorobenzene with phthalic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgiitk.ac.inresearchgate.net
The mechanism of the Friedel-Crafts acylation involves the activation of the acylating agent (phthalic anhydride) by the Lewis acid, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of fluorobenzene. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired 2-aroylbenzoic acid. wikipedia.orgiitk.ac.in The use of milder Lewis acids or Brønsted acids has also been explored, particularly when the aromatic ring is activated. wikipedia.org A patent describes the use of a dendrimer scandium trifluoromethanesulfonate (B1224126) resin immobilized on silica (B1680970) gel as a recyclable catalyst for the para-selective Friedel-Crafts acylation of fluorobenzene. google.com
Oxidation and Reduction Chemistry
The functional groups of this compound—the ketone and the carboxylic acid—can undergo a variety of oxidation and reduction reactions.
Oxidation of Aromatic Side Chains to Carboxylic Acids
While this compound already possesses a carboxylic acid group, the synthesis of this compound can, in principle, be achieved through the oxidation of a suitable precursor. For instance, a molecule with a 2-(3-fluorobenzoyl)benzyl group could be oxidized to the corresponding carboxylic acid. The oxidation of alkyl side chains on aromatic rings is a well-established transformation. libretexts.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively convert a benzylic carbon with at least one hydrogen atom into a carboxylic acid. libretexts.orgmasterorganicchemistry.com
A patented process describes the single-stage oxidation of fluoro-substituted methylbenzenes to the corresponding fluorobenzoic acids using hydrogen peroxide and hydrogen bromide in the presence of a bromine radical generator. google.com This method could potentially be adapted for the synthesis of precursors to this compound.
Reduction of Carbonyl and Carboxyl Functional Groups
The ketone and carboxylic acid functionalities in this compound are susceptible to reduction. The Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid, is a classic method for reducing aryl ketones to the corresponding alkanes. wikipedia.org This reaction is particularly useful for deoxygenating the ketone without affecting the carboxylic acid group under certain conditions.
Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings
The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the nature of their substituents.
Regioselective Substitution Mechanisms
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regioselectivity of EAS on the two rings of this compound is governed by the directing effects of the existing substituents.
The Benzoyl-Substituted Ring (Benzoic Acid Moiety): The carboxylic acid group (-COOH) and the benzoyl group are both electron-withdrawing and act as deactivating, meta-directing groups for electrophilic attack. doubtnut.comquora.com Therefore, any further electrophilic substitution on this ring is expected to occur at the positions meta to both the carboxyl and benzoyl groups.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) is generally less common than EAS but can occur under specific conditions, particularly on electron-deficient aromatic rings. libretexts.orglumenlearning.commasterorganicchemistry.com
The Fluoro-Substituted Ring: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution, especially when the ring is activated by strongly electron-withdrawing groups in the ortho or para positions. libretexts.orglumenlearning.com In this compound, the benzoyl group is a meta-director and deactivator, which does not strongly activate the fluorine for substitution via the common addition-elimination mechanism. However, reactions with very strong nucleophiles might still be possible. evitachem.comwalisongo.ac.id
Influence of Fluorine on Reactivity and Selectivity
The strategic placement of a fluorine atom on the benzoyl ring of this compound significantly alters the molecule's electronic properties, thereby influencing its reactivity and the selectivity of its chemical transformations. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring to which it is attached.
In the case of this compound, the fluorine atom is at the meta position relative to the carbonyl group. At this position, the inductive effect is the dominant electronic influence on the carbonyl group's reactivity. The strong electron-withdrawing nature of fluorine increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can facilitate reactions such as the formation of derivatives at the carboxylic acid group or addition reactions at the ketone.
Conversely, when considering electrophilic aromatic substitution on the fluorinated ring, the fluorine atom acts as a deactivator due to its strong -I effect, making the ring less reactive than benzene. However, it is an ortho-, para-director because the resonance effect, which donates electron density, stabilizes the carbocation intermediates formed during substitution at these positions more effectively than at the meta position.
The acidity of the carboxylic acid group is also influenced by the fluorine substituent. The electron-withdrawing inductive effect of the fluorine atom, transmitted through the benzene ring and the benzoyl group, helps to stabilize the carboxylate anion formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid compared to the non-fluorinated parent compound, 2-benzoylbenzoic acid. It is important to note that while fluorine has a stronger -I effect than other halogens like chlorine, its +R effect is also more pronounced. doubtnut.comdoubtnut.com This can sometimes lead to non-intuitive trends in acidity when comparing different halogenated benzoic acids. doubtnut.comquora.com
Industrial Scale Synthesis Considerations (Conceptual)
The growing importance of fluorinated organic molecules in various industries, including pharmaceuticals and materials science, necessitates the development of efficient and scalable synthetic methods. jove.comcore.ac.uk For a compound like this compound, transitioning from laboratory-scale synthesis to industrial production presents several challenges, including cost, safety, and environmental impact. jove.comgoogle.com
Scalable Methodologies for Fluorinated Aromatic Compounds (e.g., Schiemann Reaction Principles)
A primary conceptual approach for the large-scale synthesis of this compound would involve the introduction of the fluorine atom onto a pre-existing aromatic ring. The Balz-Schiemann reaction is a classic and widely utilized method for this purpose. wikipedia.orgnih.gov This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) via the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. jove.comwikipedia.org
The conceptual industrial synthesis of this compound using this methodology would likely start from 2-(3-aminobenzoyl)benzoic acid. This precursor would undergo diazotization in the presence of a tetrafluoroborate source, such as fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄), to form the corresponding diazonium tetrafluoroborate salt. Subsequent thermal decomposition of this isolated salt would yield this compound, nitrogen gas, and boron trifluoride. wikipedia.orgnih.gov
Key Considerations for Industrial Scale-Up of the Schiemann Reaction:
| Consideration | Description |
| Safety | Aryl diazonium salts can be explosive, especially when dry. jove.comresearchgate.net Handling these intermediates on a large scale requires strict safety protocols and specialized equipment. Continuous flow reactors are increasingly being explored to minimize the accumulation of hazardous intermediates, thereby enhancing safety. jove.comresearchgate.net |
| Reagent Cost | The traditional Balz-Schiemann reaction uses a stoichiometric amount of a tetrafluoroborate salt, which can be relatively expensive. wikipedia.org Research into catalytic versions or the use of more economical fluoride sources, such as liquid hydrogen fluoride, is an active area of development. wikipedia.org |
| Reaction Conditions | The thermal decomposition step often requires high temperatures, which can lead to side reactions and decomposition of the desired product. google.comnih.gov Modifications to the reaction, such as using different solvents or catalysts, can help to lower the required temperature and improve yields. researchgate.netacs.org Recent studies have shown that low- or non-polar solvents can facilitate the reaction at lower temperatures. acs.org |
| Waste Management | The reaction generates byproducts, including boron trifluoride, which need to be handled and disposed of properly. Developing greener synthetic routes with higher atom economy is a long-term goal. |
Alternative scalable methods for the synthesis of fluorinated aromatic compounds are also under investigation. These include nucleophilic aromatic substitution (SNAr) reactions, often referred to as the Halex reaction, where a leaving group on an activated aromatic ring is displaced by a fluoride ion. google.comnih.gov For a molecule like this compound, this could conceptually involve the reaction of a precursor like 2-(3-chlorobenzoyl)benzoic acid with a fluoride source, though this would require activation of the ring. Another modern approach involves the direct C-H fluorination of the aromatic ring, although achieving high regioselectivity on a complex molecule like this can be challenging. Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) is also a viable, scalable option for certain substrates. organic-chemistry.org
The development of continuous flow protocols for reactions like the Balz-Schiemann reaction represents a significant advancement for the industrial production of aryl fluorides. jove.comresearchgate.net These systems allow for better control over reaction parameters, improved heat transfer, and enhanced safety by minimizing the volume of hazardous materials at any given time. jove.com Such technologies would be highly relevant for the conceptual large-scale synthesis of this compound.
Reactivity, Reaction Mechanisms, and Mechanistic Studies
Reaction Kinetics and Thermodynamics of 2-(3-Fluorobenzoyl)benzoic Acid
Detailed kinetic and thermodynamic data for this compound are not extensively documented in dedicated studies. However, insights can be drawn from broader studies on substituted benzoic acids. The degradation kinetics of benzoic acid itself have been studied using advanced oxidation processes, revealing first-order kinetics. bohrium.comresearchgate.net For example, in one study, the degradation rate constant for benzoic acid under ozonation was found to be 0.071 min⁻¹, which increased with more powerful oxidizing systems. researchgate.net
Table 1: Degradation Kinetics of Benzoic Acid
| Process | Rate Constant (k, min⁻¹) |
|---|---|
| Ozonation (O₃) | 0.071 |
| Peroxone (O₃/H₂O₂) | 0.082 |
| Photoozonation (UV/O₃) | 0.088 |
| Photoperoxone (UV/O₃/H₂O₂) | 0.124 |
Source: Journal of Advanced Scientific Research, 2021 researchgate.net
Investigation of Functional Group Interconversions
The functional groups of this compound are amenable to various interconversions, a cornerstone of synthetic organic chemistry. ub.eduvanderbilt.educompoundchem.com The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk The ketone can be reduced to a secondary alcohol.
A significant reaction pathway for 2-aroylbenzoic acids is their cyclization. For instance, 2-acylbenzoic acids can react with isatoic anhydrides to form isobenzofuranone derivatives under basic conditions. nih.gov This highlights the potential for the carboxyl and keto groups to participate in ring-forming reactions. Furthermore, the carboxylic acid can be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂), which then becomes a reactive intermediate for further transformations. compoundchem.com
Intramolecular and Intermolecular Reaction Pathways
The structure of this compound is primed for intramolecular reactions, particularly cyclization. Acid-catalyzed cyclization is a common pathway for 2-aroylbenzoic acids, leading to the formation of substituted anthraquinones. youtube.com This process typically involves the protonation of the ketone's carbonyl group, followed by an intramolecular electrophilic attack of the resulting carbocation onto the adjacent phenyl ring, and subsequent dehydration.
One of the most important industrial applications of related compounds is the synthesis of 2-aminoanthraquinone, a key dye intermediate. researchgate.net This synthesis can be achieved from precursors derived from 2-aroylbenzoic acids. mdpi.comprepchem.com For example, amination of anthraquinone (B42736) sulfonates is a known method. mdpi.comprepchem.com While not a direct reaction of this compound, it illustrates a key transformation pathway for this class of compounds.
Intermolecularly, the carboxylic acid group can form hydrogen-bonded dimers in the solid state, a characteristic feature of carboxylic acids. nih.govresearchgate.net This was observed in the crystal structure of the related compound 2-(2-fluorobenzoylmethyl)benzoic acid, where intermolecular O-H···O hydrogen bonds link molecules into centrosymmetric dimers. nih.gov
Electronic and Steric Effects on Reaction Outcomes
The presence and position of the fluorine atom, along with the steric arrangement of the benzoyl and benzoic acid moieties, significantly influence the molecule's reactivity.
Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). When positioned at the meta-position of the benzoyl ring, this effect deactivates this ring towards electrophilic attack. Conversely, it increases the electrophilicity of the ketonic carbonyl carbon, making it more susceptible to nucleophilic attack.
The inductive effect also influences the acidity of the carboxylic acid group. By withdrawing electron density through the sigma bond network, the fluorine atom stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid compared to unsubstituted benzoic acid. This is a well-established principle for substituted benzoic acids. viu.caviu.calibretexts.org
While specific studies on the chlorination of this compound are scarce, steric hindrance is a known factor in reactions of substituted benzoic acids. In reactions involving the carboxyl group, such as esterification or conversion to an acyl chloride, the bulky 3-fluorobenzoyl group ortho to the carboxylic acid can sterically hinder the approach of reagents. This is a general phenomenon observed in ortho-substituted benzoic acids. libretexts.orgrsc.org For example, the acidity of 2-tert-butylbenzoic acid is enhanced due to steric effects that cause a stabilizing interaction in the resulting anion. rsc.org Similarly, the rate of reactions at the carboxyl group of this compound would likely be slower compared to its para-substituted counterpart due to increased steric crowding around the reaction center.
Linear Free-Energy Relationships (e.g., Hammett Equation Analysis)
The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species through the equation: log(k/k₀) = σρ or log(K/K₀) = σρ. viu.caviu.ca
σ (sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent.
ρ (rho): The reaction constant, which reflects the sensitivity of the reaction to substituent effects. wikipedia.org
For this compound, the fluorine atom is on the benzoyl ring, not directly on the benzoic acid ring whose ionization is the basis for standard Hammett σ values. However, the entire 3-fluorobenzoyl group acts as a substituent on the benzoic acid ring at the ortho position. Hammett analysis is generally not applied to ortho substituents due to the complication of steric effects, which are not accounted for in the standard σ and ρ values. libretexts.org
If we were to consider the effect of the fluorine atom on reactions involving the ketone (e.g., nucleophilic addition), a Hammett-type analysis could be applied. The meta-fluorine substituent on the benzoyl ring would have a specific σ_meta value. For fluorine, σ_meta is positive (approximately +0.34), indicating its electron-withdrawing nature. A reaction with a positive ρ value would be accelerated by the meta-fluoro substituent, while a reaction with a negative ρ value would be decelerated. viu.caviu.ca
Table 2: Common Compound Names
| Compound Name |
|---|
| This compound |
| Lithium aluminum hydride |
| Borane |
| Isatoic anhydride (B1165640) |
| Isobenzofuranone |
| Thionyl chloride |
| 2-Aminoanthraquinone |
| Ortho-fluorobenzoic acid |
| Para-fluorobenzoic acid |
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule's functional groups and skeletal structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-(3-Fluorobenzoyl)benzoic acid is expected to be dominated by the characteristic absorption bands of its constituent functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching vibration, typically observed in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimeric structure common in carboxylic acids. The carbonyl (C=O) stretching vibrations of the carboxylic acid and the ketone are anticipated to appear as strong, distinct bands. The carboxylic acid C=O stretch is typically found around 1710-1680 cm⁻¹, while the diaryl ketone C=O stretch is expected at a slightly lower wavenumber, approximately 1670-1650 cm⁻¹, due to conjugation with the aromatic rings.
Aromatic C-H stretching vibrations are predicted to be observed as weaker bands in the 3100-3000 cm⁻¹ range. The C-C stretching vibrations within the aromatic rings will produce a series of medium to weak bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibration of the fluorinated benzene (B151609) ring is expected to yield a strong absorption band in the 1300-1100 cm⁻¹ range. Bending vibrations, such as the O-H out-of-plane bend of the carboxylic acid dimer, are anticipated around 920 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 | Very Broad, Strong |
| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |
| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong |
| C=O Stretch (Ketone) | 1670-1650 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| C-F Stretch | 1300-1100 | Strong |
| O-H Bend (Out-of-Plane) | ~920 | Medium, Broad |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Complementing the FT-IR data, the FT-Raman spectrum of this compound would offer further structural insights. While the O-H stretch is typically weak in Raman spectroscopy, the C=O stretching vibrations of both the carboxylic acid and the ketone are expected to be present, although likely weaker than in the IR spectrum. The aromatic C=C stretching vibrations are anticipated to produce strong and sharp bands in the 1600-1570 cm⁻¹ region, which are characteristic of the benzene rings. The symmetric "ring breathing" mode of the substituted benzene rings should also be a prominent feature. The C-F stretching vibration is also expected to be Raman active.
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C=O Stretch (Carboxylic Acid & Ketone) | 1710-1650 | Weak to Medium |
| Aromatic C=C Stretch | 1600-1570 | Strong |
| Ring Breathing Mode | ~1000 | Strong |
| C-F Stretch | 1300-1100 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide a complete structural map of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (δ 7.0-8.5 ppm). The eight aromatic protons are chemically non-equivalent and will exhibit splitting patterns due to spin-spin coupling with their neighbors. The proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10-13 ppm, due to the acidic nature of the proton and hydrogen bonding. The specific chemical shifts and coupling constants of the aromatic protons would depend on the electronic effects of the carbonyl, carboxyl, and fluorine substituents.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | 8H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, assuming free rotation around the single bonds. The carbonyl carbons of the carboxylic acid and the ketone will resonate at the most downfield positions, typically in the range of δ 165-195 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will appear in the δ 120-140 ppm region, with their specific chemical shifts influenced by the substituents.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 190 - 195 |
| Carboxylic Acid Carbonyl (C=O) | 165 - 170 |
| Aromatic C-F | 160 - 165 (Doublet, ¹JCF) |
| Aromatic C-COOH | ~135 |
| Aromatic C-CO | ~138 |
| Other Aromatic Carbons | 120 - 140 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom will be influenced by its position on the aromatic ring and the electronic nature of the benzoylbenzoic acid scaffold. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons (³JHF and ⁴JHF). The typical chemical shift range for an aryl fluoride (B91410) is between -100 and -130 ppm relative to a standard such as CFCl₃.
Table 5: Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-F | -100 to -130 | Multiplet |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry serves as a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, the molecular formula is established as C₁₄H₉FO₃. guidechem.com This composition allows for the calculation of its exact monoisotopic mass, which is a fundamental physicochemical property.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₉FO₃ | guidechem.com |
| Monoisotopic Mass | 244.05357231 Da | guidechem.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Upon ionization, the molecule would be expected to undergo characteristic fragmentation. Key predicted fragmentation pathways include:
Loss of a Water Molecule ([M-H₂O]⁺): A common fragmentation for carboxylic acids.
Loss of a Hydroxyl Radical (•OH): Leading to the formation of a stable acylium ion.
Loss of the Carboxyl Group (•COOH or CO₂): A decarboxylation reaction is a very common pathway for benzoic acid derivatives. docbrown.info
Cleavage of the Ketone Bridge: This would result in the formation of characteristic fragment ions, such as the fluorobenzoyl cation (m/z 123) and the benzoyl cation derived from the other ring.
The analysis of the non-fluorinated analog, 2-benzoylbenzoic acid, shows a precursor ion at m/z 225 in negative ion mode, which fragments to ions at m/z 181 and 153, corresponding to losses of CO₂ and further rearrangements. nih.gov A similar pattern would be anticipated for the fluorinated derivative.
Ion Mobility Spectrometry (IMS) in Structural Characterization
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, IMS can differentiate between isomers that are indistinguishable by mass alone. This technique provides information about the ion's rotationally averaged collision cross-section (CCS), which is a valuable parameter related to its three-dimensional structure. Currently, there are no specific studies in the reviewed scientific literature that apply Ion Mobility Spectrometry to the structural characterization of this compound.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure. nih.gov This involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The analysis yields precise atomic coordinates, from which the entire molecular architecture can be reconstructed.
While a single-crystal structure for this compound has not been reported in the surveyed literature, data from closely related compounds, such as 2-(4-Chlorobenzoyl)benzoic acid and 2-(2-Fluorobenzoylmethyl)benzoic acid, illustrate the type of detailed structural information that can be obtained. nih.govresearchgate.net For example, the analysis of 2-(4-Chlorobenzoyl)benzoic acid revealed a monoclinic crystal system with the space group P2₁/c and a notable dihedral angle of 88.07° between its aromatic rings. researchgate.net The carboxylic acid groups in these types of structures typically form centrosymmetric dimers via strong O-H···O hydrogen bonds. researchgate.net
Table 2: Illustrative Crystallographic Data for the Related Compound 2-(4-Chlorobenzoyl)benzoic acid
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₉ClO₃ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 15.3209 | researchgate.net |
| b (Å) | 7.3171 | researchgate.net |
| c (Å) | 11.1988 | researchgate.net |
| β (°) | 98.467 | researchgate.net |
| Volume (ų) | 1241.8 | researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data from a single-crystal X-ray diffraction experiment. nih.goveurjchem.com The analysis generates a three-dimensional surface around a molecule, which is color-coded to map different types of intermolecular contacts and their relative strengths.
For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:
O-H···O Hydrogen Bonds: Strong interactions forming dimers between the carboxylic acid moieties, which would appear as distinct sharp spikes on the fingerprint plot.
C-H···O Interactions: Weaker hydrogen bonds between carbon atoms of the phenyl rings and the oxygen atoms of the carbonyl and carboxyl groups.
C-H···F and F···F Contacts: Interactions involving the fluorine atom.
π-π Stacking: Interactions between the aromatic rings, which are common in such compounds.
As this analysis is dependent on the availability of a crystallographic information file (CIF), a detailed quantitative study of intermolecular interactions for this compound cannot be performed until its single-crystal structure is determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the aromatic rings and the carbonyl group constitute the primary chromophores, which are parts of the molecule that absorb light. The benzoic acid and the 3-fluorobenzoyl groups are electronically conjugated, which influences the energy of these transitions.
The UV-Vis spectrum of a compound like this compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The intense π → π* transitions are typically associated with the aromatic system, while the weaker n → π* transitions are characteristic of the carbonyl group. The position of the fluorine atom on the benzoyl ring can induce a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift compared to the unsubstituted 2-benzoylbenzoic acid, due to its electron-withdrawing nature altering the electron density of the system.
While specific experimental λmax values for this compound are not extensively documented in publicly available literature, theoretical calculations can provide insight. Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the electronic absorption spectra of such molecules. These studies can help assign the observed spectral bands to specific electronic transitions.
| Transition Type | Associated Chromophore | Expected Wavelength Region |
| π → π | Aromatic rings (benzoic acid, fluorobenzoyl) | Shorter Wavelength (Higher Energy) |
| n → π | Carbonyl group | Longer Wavelength (Lower Energy) |
Complementary Structural Characterization Techniques
To achieve a comprehensive structural elucidation of this compound, data from UV-Vis spectroscopy is typically complemented by other analytical methods. These techniques provide information about the molecular weight, elemental composition, and the precise three-dimensional arrangement of atoms.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of C₁₄H₉FO₃ with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, showing characteristic losses of groups like COOH, F, or the benzoyl moiety.
X-ray Crystallography: The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique can precisely measure bond lengths, bond angles, and torsion angles within the molecule. For this compound, X-ray crystallography would reveal the dihedral angle between the two aromatic rings, which is a critical feature of the benzophenone (B1666685) core. Studies on similar substituted benzoylbenzoic acids have shown that these molecules can exist in different crystalline forms, or polymorphs, each with unique packing arrangements and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns in the ¹H NMR spectrum would correspond to the protons on the two distinct aromatic rings. ¹⁹F NMR would show a characteristic signal for the fluorine atom, with its chemical shift providing information about its electronic environment.
| Technique | Information Obtained | Relevance for this compound |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms molecular formula and provides structural fragments. |
| X-ray Crystallography | 3D molecular structure, bond lengths, and angles | Determines the precise solid-state conformation and intermolecular interactions. |
| NMR Spectroscopy | Connectivity of atoms (C, H, F) | Elucidates the carbon-hydrogen framework and the fluorine environment. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms, bond lengths, bond angles, and other geometric parameters of 2-(3-Fluorobenzoyl)benzoic acid. These calculations also provide insights into the electronic properties that govern its reactivity.
Density Functional Theory (DFT) has become a primary method for the computational study of benzoic acid derivatives due to its balance of accuracy and computational cost. semanticscholar.org DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to optimize the molecular geometry and predict various properties. semanticscholar.orgiku.edu.tr For instance, studies on substituted benzoic acids have utilized the B3LYP functional to investigate the effects of different substituents on the molecule's gas-phase acidity. semanticscholar.org In the case of this compound, DFT calculations would involve optimizing the geometry to find the minimum energy conformation, taking into account the rotational freedom around the C-C bond connecting the benzoyl group to the benzoic acid moiety. The fluorine substituent on the benzoyl ring influences the electron distribution and, consequently, the molecular geometry and reactivity. Theoretical studies on similar molecules have shown that the planarity of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. iku.edu.tr
Table 1: Representative Calculated Molecular Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
|---|---|
| Total Energy | Value |
| Dipole Moment | Value |
| HOMO Energy | Value |
| LUMO Energy | Value |
| Energy Gap (HOMO-LUMO) | Value |
Note: The values in this table are representative and would be obtained from specific DFT calculations.
Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, offering a higher level of theory compared to standard DFT methods. wikipedia.org MP2 calculations are often used to refine the geometries obtained from DFT or to provide more accurate energy predictions. researchgate.net While computationally more demanding than DFT, MP2 can be valuable for systems where electron correlation plays a significant role. wikipedia.org For this compound, MP2 calculations could provide a benchmark for the geometries and relative energies of different conformers. The method improves upon the Hartree-Fock method by adding electron correlation effects, typically to the second order (MP2). wikipedia.org
The choice of basis set is crucial for the accuracy of quantum chemical calculations. For molecules containing elements like fluorine and oxygen, which have lone pairs of electrons, it is important to use basis sets that include polarization and diffuse functions. The Pople-style basis set, such as 6-311++G(d,p), is commonly used for calculations on benzoic acid and its derivatives. iku.edu.tr The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing non-covalent interactions and the tails of the wavefunction. The "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in the description of bonding. iku.edu.tr The selection of an appropriate basis set is a critical step before performing geometry optimization and frequency calculations.
Prediction of Spectroscopic Parameters
Computational methods are also extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Vibrational frequency calculations are typically performed at the same level of theory as the geometry optimization. These calculations provide the theoretical infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, it is possible to assign the observed experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.com For this compound, characteristic vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid groups, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net
Table 2: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | Value | Carboxylic acid O-H stretch |
| ν(C=O) | Value | Ketone C=O stretch |
| ν(C=O) | Value | Carboxylic acid C=O stretch |
| ν(C-F) | Value | C-F stretch |
| δ(O-H) | Value | Carboxylic acid O-H bend |
| Aromatic ν(C-H) | Value | Aromatic C-H stretches |
| Aromatic ν(C=C) | Value | Aromatic ring stretches |
Note: The values in this table are representative and would be obtained from specific vibrational frequency calculations.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net It provides information about the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of the absorption bands. growingscience.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions. The choice of functional can be critical for the accuracy of TD-DFT results, with range-separated functionals like CAM-B3LYP often showing good performance for benzoic acid derivatives. nih.govresearchgate.net
Table 3: Representative Calculated Electronic Transitions for this compound using TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | Value | Value | Value |
| S₀ → S₂ | Value | Value | Value |
| S₀ → S₃ | Value | Value | Value |
Note: The values in this table are representative and would be obtained from specific TD-DFT calculations.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of this compound are dictated by the rotational freedom around the single bonds connecting the two phenyl rings and the carbonyl and carboxyl groups. The presence of the fluorine atom at the 3-position of the benzoyl ring introduces electronic effects that can influence these conformational preferences.
Computational studies on related fluorinated aromatic ketones, such as 2-fluoroacetophenone, have shown that planar conformations are often favored, with the trans conformer (where the carbonyl and fluorine are on opposite sides) being more stable in many cases. scilit.com However, for this compound, steric hindrance between the two bulky aryl groups likely forces a non-planar conformation. The most stable conformer would be a result of the balance between steric repulsion and electronic interactions, such as dipole-dipole interactions and potential weak intramolecular hydrogen bonds.
The energy landscape of this compound can be mapped by systematically rotating the key dihedral angles and calculating the corresponding energy using quantum chemical methods. This would reveal the global minimum energy conformation as well as other local minima and the energy barriers between them. The fluorine substituent, being electronegative, will influence the charge distribution and dipole moment of the molecule, which in turn affects its conformational energy. Studies on fluorinated benzyl (B1604629) alcohols have demonstrated that fluorine atoms can significantly influence the conformational landscape through intramolecular interactions. nih.gov
Table 1: Hypothetical Dihedral Angles and Relative Energies for Conformers of this compound
| Conformer | Dihedral Angle 1 (C-C-C=O) (°) | Dihedral Angle 2 (O=C-C-C) (°) | Relative Energy (kcal/mol) |
| A | 30 | 45 | 0.0 (Global Minimum) |
| B | 90 | 90 | 2.5 |
| C | 180 | 0 | 5.0 |
| D | 0 | 0 | 8.0 (Sterically hindered) |
Note: This table is illustrative and based on general principles of diaryl ketone conformations. Actual values would require specific computational calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route to benzoylbenzoic acids is the Friedel-Crafts acylation reaction. acs.org For this compound, this would involve the reaction of phthalic anhydride (B1165640) with fluorobenzene (B45895) in the presence of a Lewis acid catalyst.
Transition State Calculations
The mechanism of such a reaction can be investigated by calculating the structures and energies of reactants, intermediates, transition states, and products. nih.gov Transition state theory allows for the determination of the activation energy of each step, which is crucial for understanding the reaction kinetics. For the synthesis of this compound, key transition states to investigate would include the formation of the acylium ion from phthalic anhydride and the Lewis acid, the electrophilic attack of the acylium ion on the fluorobenzene ring, and the subsequent proton transfer steps.
Computational methods like Density Functional Theory (DFT) are well-suited for these calculations. nih.gov The fluorine substituent on the fluorobenzene ring would direct the incoming electrophile to the ortho and para positions. The formation of the this compound isomer would be one of several possible outcomes, and computational modeling could predict the regioselectivity of the reaction by comparing the activation energies for attack at different positions on the fluorobenzene ring.
Reaction Coordinate Analysis
A reaction coordinate analysis, also known as an intrinsic reaction coordinate (IRC) calculation, can be performed to confirm that a calculated transition state connects the correct reactants and products. nih.gov By following the reaction path downhill from the transition state in both forward and reverse directions, one can trace the complete energy profile of a reaction step. For the synthesis of this compound, IRC calculations would verify the transformation of the electrophilic attack intermediate to the final product.
Development of Predictive Models for Chemical Reactivity
Predictive models, such as Quantitative Structure-Activity Relationships (QSAR), can be developed to correlate the chemical structure of a molecule with its reactivity.
Quantitative Structure-Activity Relationships (QSAR) for Reactivity
QSAR models for the reactivity of substituted benzoic acids are well-established, often using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. youtube.com The acidity of substituted benzoic acids, for instance, is strongly influenced by the electron-donating or electron-withdrawing nature of the substituents. libretexts.org
For this compound, a QSAR model could be developed to predict its reactivity in various chemical transformations. The model would use molecular descriptors that quantify its structural and electronic features. The fluorine atom, being an electron-withdrawing group, is expected to increase the acidity of the carboxylic acid group compared to the unsubstituted 2-benzoylbenzoic acid. libretexts.org The Hammett substituent constant (σ) for a meta-fluorine atom could be used as a parameter in such a QSAR model. youtube.com
Table 2: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σ_meta | σ_para |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -NO2 | +0.71 | +0.78 |
| -CH3 | -0.07 | -0.17 |
| -OCH3 | +0.12 | -0.27 |
Source: Data compiled from various sources on Hammett constants. youtube.comlibretexts.org
Advanced Fragmentation Modeling in Mass Spectrometry (e.g., Universal Fragmentation Model)
Mass spectrometry is a key analytical technique for determining the structure of molecules. The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure. While no specific studies on a "Universal Fragmentation Model" for this compound were found, the fragmentation behavior can be predicted based on the functional groups present.
Upon ionization in a mass spectrometer, this compound would form a molecular ion. This ion would then undergo a series of fragmentation reactions. wikipedia.org Key fragmentation pathways for aromatic ketones and carboxylic acids include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and one of the aromatic rings, leading to the formation of acylium ions. whitman.edu For this compound, this could result in the loss of the 3-fluorophenyl group or the carboxyphenyl group.
McLafferty Rearrangement: This is a common fragmentation pathway for molecules containing a carbonyl group and a gamma-hydrogen. wikipedia.org In this case, it could potentially occur if there are alkyl substituents, though it is less likely in the parent compound.
Loss of small molecules: The molecular ion could lose small, stable neutral molecules such as H₂O, CO, and CO₂. libretexts.org The loss of a fluorine atom or HF is also possible for fluorinated compounds. whitman.edu
The fragmentation of protonated α,β-unsaturated aromatic ketones has been shown to involve losses of the aromatic rings. nih.govresearchgate.net By analogy, the protonated molecule of this compound could be expected to lose fluorobenzene or benzoic acid.
Table 3: Predicted Major Fragment Ions for this compound in Mass Spectrometry
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 244 | [M]⁺ (Molecular Ion) |
| 227 | [M - OH]⁺ |
| 216 | [M - CO]⁺ |
| 199 | [M - COOH]⁺ |
| 149 | [C₇H₅O₂]⁺ (Benzoyl cation from benzoic acid moiety) |
| 123 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: This table is a prediction based on common fragmentation patterns of aromatic ketones and carboxylic acids. Actual fragmentation would need to be confirmed experimentally.
Derivatization Strategies for Analytical and Mechanistic Studies
Esterification Reactions for Carboxylic Acid Functionalization
The carboxylic acid group in 2-(3-Fluorobenzoyl)benzoic acid is a prime target for derivatization via esterification. This reaction converts the polar carboxylic acid into a less polar, more volatile ester, which is advantageous for certain types of chromatographic analysis.
A common method for esterifying benzoic acids for gas chromatography is reaction with a silylating agent like hexamethyldisilazane (B44280) or with reagents such as tetramethylammonium (B1211777) hydroxide (B78521), which forms the methyl ester in the heated injector port of the gas chromatograph. researchgate.net Another established method involves using boron trifluoride-methanol (BF3·MeOH) as a derivatizing agent to produce fluorobenzoic acid methyl esters (FBAMEs). researchgate.net This approach is effective for the ultra-trace analysis of multiple fluorobenzoic acids simultaneously. researchgate.net
Table 1: Esterification Reagents for Carboxylic Acids
| Reagent | Product | Analytical Advantage | Reference |
|---|---|---|---|
| Boron trifluoride-methanol (BF3·MeOH) | Methyl Ester | Increases volatility for GC-MS | researchgate.net |
| Hexamethyldisilazane (HMDS) | Silyl (B83357) Ester | Increases volatility and suppresses peak tailing in GC | researchgate.net |
| Tetramethylammonium hydroxide (TMAH) | Methyl Ester (in-situ) | Enables GC analysis via in-injector esterification | researchgate.net |
For highly sensitive detection in high-performance liquid chromatography (HPLC), the carboxylic acid moiety of this compound can be tagged with a fluorescent label. This involves an esterification or amidation reaction with a fluorogenic derivatizing reagent. While direct derivatization of this compound with these specific reagents is not extensively documented, the principles apply broadly to carboxylic acids.
Fluorogenic reagents like those based on benzoxadiazole (e.g., 4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole) or coumarin (B35378) (e.g., 7-Hydroxycoumarin-3-carboxylic Acid N-Succinimidyl Ester) are used to create highly fluorescent derivatives. The reaction typically proceeds under mild conditions and yields derivatives with strong fluorescence at wavelengths suitable for detection with standard fluorescence detectors, allowing for analysis at very low concentrations. nih.gov The choice of reagent can be tailored to the specific analytical requirements, such as desired excitation and emission wavelengths and compatibility with the chromatographic mobile phase.
Derivatization is a powerful tool to enhance the signal of this compound in mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS). By attaching a tag that ionizes readily, the sensitivity of the analysis can be significantly improved.
For instance, derivatization strategies that introduce a permanently charged group or a group that is easily protonated can dramatically increase ionization efficiency in electrospray ionization (ESI). Reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP) can be coupled to carboxylic acids, leading to a substantial increase in sensitivity (up to 60,000-fold) in positive ion mode ESI-MS. nih.gov Another approach involves using reagents like 3-(chlorosulfonyl)benzoic acid, which reacts with hydroxyl groups to form derivatives that are highly responsive in negative ion mode RP-UHPLC/MS/MS. nih.gov While developed for other classes of molecules, this charge-switch derivatization concept is applicable to improving the MS detection of compounds containing suitable functional groups. For GC-MS, esterification to methyl or silyl esters is a standard procedure that not only improves chromatographic behavior but also produces characteristic fragmentation patterns useful for identification. researchgate.netresearchgate.net
Amide Bond Formation and Related Derivatizations
Reacting the carboxylic acid of this compound with an amine to form an amide is another versatile derivatization strategy. This can be used to attach a variety of functional groups to the molecule, facilitating analysis or enabling further reactions. Amide synthesis can be achieved through various methods, including the use of coupling reagents or catalysts that activate the carboxylic acid.
One-pot condensation reactions mediated by reagents like titanium tetrachloride (TiCl4) in pyridine (B92270) can efficiently produce amides from a wide range of carboxylic acids and amines with high purity. nih.gov Other catalysts, such as boric acid, have also been employed for the dehydrative amidation of benzoic acids under mild conditions. researchgate.net For analytical purposes, this reaction can be used to couple the analyte to a tag that enhances detectability, such as a fluorophore or a group that improves chromatographic retention. For example, benzoyl derivatization of primary amines in peptides has been used to increase their hydrophobicity and retention in reversed-phase chromatography. capes.gov.br A similar principle could be applied by converting this compound into an activated form that reacts with specific targets.
Table 2: Selected Methods for Amide Bond Formation from Benzoic Acids
| Catalyst/Reagent | Conditions | Amine Substrate | Yield | Reference |
|---|---|---|---|---|
| TiCl4 | Pyridine, 85 °C | Aniline | 98% | nih.gov |
| Activated Alumina Balls | Solvent-free, heating | Aniline | High | rsc.org |
| Boric Acid | Solvent-free, heating | Aromatic amines | Good | researchgate.net |
Chiral Derivatization for Enantiomeric and Diastereomeric Analysis
While this compound itself is not chiral, it can be used to illustrate the principles of chiral derivatization. If this molecule were to react with a chiral alcohol or amine, it would form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC.
Conversely, a chiral derivatizing agent (CDA) can be used to determine the absolute configuration of other chiral molecules. For example, axially chiral trifluoromethylbenzimidazolylbenzoic acid (TBBA), a complex benzoic acid derivative, has been developed as a CDA. nih.govresearchgate.net It reacts with chiral amines and alcohols to form diastereomeric amides or esters. The resulting diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the determination of the analyte's absolute configuration. nih.govresearchgate.netnih.govresearchgate.net This principle could be applied to derivatives of this compound if a chiral center were introduced into the molecule.
Solid-Phase Extraction (SPE) Methods for Fluorinated Benzoic Acids
Solid-phase extraction (SPE) is a critical sample preparation technique for isolating and concentrating fluorinated benzoic acids like this compound from complex matrices such as water or biological fluids prior to analysis. researchgate.netresearchgate.net The choice of sorbent and elution conditions is key to achieving high recovery and a clean extract.
For fluorinated benzoic acids, which are often used as tracers in oil reservoirs, SPE methods typically involve adjusting the sample pH to ensure the acids are in their neutral form, allowing for retention on a nonpolar sorbent like C18 or a polymeric phase. researchgate.netnih.govnih.gov For instance, a method for analyzing 21 fluorobenzoic acids used SPE with subsequent derivatization and GC-MS analysis, achieving detection limits in the nanogram per liter range. researchgate.net The extraction efficiency can be very high, with some methods reporting up to 98.0% after optimizing conditions such as pH and temperature. researchgate.net Thin-film solid-phase microextraction (TF-SPME) has also been explored as a versatile sample preparation tool, offering options for both LC-MS and direct MS analysis. nih.gov
Table 3: SPE Conditions for Fluorinated Benzoic Acids
| SPE Sorbent | Sample Matrix | Key Conditions | Analytical Method | Reference |
|---|---|---|---|---|
| Polymethacrylate-based | Water | pH adjustment prior to SPE | GC-MS after derivatization | researchgate.net |
| C18 | Food Drinks | Sample pH adjusted to 1 | HPLC-DAD | nih.gov |
| Sorbent with Zn, Cu, Co, Ni phthalocyanines | Aqueous solutions, water-oil emulsions | Preconcentration on sorbent | Chromatographic analysis | mathnet.ru |
Applications in Chromatographic Analysis (e.g., GC-MS, HPLC)
The derivatization strategies discussed above are ultimately employed to facilitate the robust analysis of this compound and related compounds by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
GC-MS Analysis: Due to the low volatility of benzoic acids, derivatization is generally required for GC-MS analysis. researchgate.net Esterification to form methyl esters (e.g., with BF3·MeOH) or trimethylsilyl (B98337) (TMS) esters is common practice. researchgate.netresearchgate.net These methods have been successfully applied to the ultra-trace analysis of fluorinated benzoic acids in environmental samples like reservoir water, providing high sensitivity and specificity. researchgate.netresearchgate.net The mass spectrometer allows for confident identification based on the mass-to-charge ratio of the molecular ion and its characteristic fragments. researchgate.net
HPLC Analysis: HPLC is well-suited for the analysis of benzoic acid derivatives, often without the need for derivatization, by using UV detection. sigmaaldrich.comhelixchrom.comaarlab.com Reversed-phase columns, such as C18, are typically used with an acidic mobile phase to ensure the carboxylic acid is protonated and well-retained. sigmaaldrich.comhelixchrom.com However, for trace analysis or analysis in complex matrices, derivatization to form fluorescent or easily ionizable derivatives is employed, coupled with fluorescence or mass spectrometric detection (LC-MS/MS). nih.govresearchgate.nets4science.at LC-MS/MS methods are particularly powerful, offering high sensitivity and selectivity for the direct analysis of fluorinated benzoic acids in complex samples like oil reservoir waters, sometimes even without preconcentration or derivatization steps. researchgate.nets4science.at
Applications As a Building Block in Complex Organic Synthesis
Synthesis of Phthalides and Related Lactones
One of the most direct and well-established applications of 2-(benzoyl)benzoic acid derivatives is in the synthesis of 3-substituted phthalides. Phthalides are a class of bicyclic lactones (intramolecular cyclic esters) that form the core structure of many natural products and synthetic compounds with significant biological activity.
The conversion of 2-(3-Fluorobenzoyl)benzoic acid to 3-(3-fluorophenyl)phthalide is typically achieved through the selective reduction of the ketone carbonyl group to a secondary alcohol. This intermediate hydroxy-acid then undergoes a spontaneous or acid-catalyzed intramolecular esterification (lactonization) to form the stable five-membered lactone ring.
Reaction Pathway:
Reduction: The ketone group is reduced using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The choice of reagent is crucial to ensure selectivity, leaving the carboxylic acid group intact.
Lactonization: The resulting 2-(hydroxy(3-fluorophenyl)methyl)benzoic acid readily cyclizes, often upon workup or with mild heating, to yield the final phthalide (B148349) product.
This synthetic route is highly efficient and provides straightforward access to fluorinated phthalides, which are of interest for their potential use as chromogenic dyes and in medicinal chemistry. organic-chemistry.orggoogle.com The presence of the fluorine atom can modulate the electronic properties and bioavailability of the resulting molecules.
Table 1: Synthesis of Phthalides from this compound
| Reaction Step | Typical Reagents | Intermediate/Product | Resulting Structure |
|---|---|---|---|
| Ketone Reduction | Sodium borohydride (NaBH₄), Catalytic Hydrogenation | 2-((3-fluorophenyl)(hydroxy)methyl)benzoic acid | Intermediate Alcohol |
| Intramolecular Cyclization (Lactonization) | Acid or Heat Catalyst | 3-(3-fluorophenyl)isobenzofuran-1(3H)-one | Phthalide |
Construction of Heterocyclic Ring Systems (e.g., Oxazinones, Indoles)
The dual functionality of this compound makes it an excellent scaffold for constructing a wide array of heterocyclic ring systems. While direct synthesis of indoles is more common from amino-benzoic acids orgsyn.org, the keto-acid moiety can be elaborated into various nitrogen- and oxygen-containing heterocycles.
Oxazinones and Related Heterocycles: The carboxylic acid can be converted to an amide, and the ketone can react with reagents like hydroxylamine (B1172632) to form an oxime. These intermediates can then undergo cyclization reactions to form six-membered heterocyclic systems like oxazinones.
Oxadiazoles: The carboxylic acid can be reacted with a substituted hydrazine (B178648) to form a hydrazide, which can then be cyclized with the ketone portion or a derivative thereof. For instance, related fluorinated benzoic acid structures are used to synthesize complex oxadiazole compounds, which have applications in medicinal chemistry. google.comsigmaaldrich.com
Pyridazinones: Reaction with hydrazine (H₂NNH₂) can lead to the formation of pyridazinone derivatives. This reaction involves the initial formation of a hydrazone with the ketone, followed by intramolecular cyclization with the carboxylic acid group to form the stable heterocyclic ring.
These synthetic strategies highlight the compound's utility in creating diverse molecular architectures, which are often explored for potential therapeutic applications. uni.lu
Incorporation into Polymeric Materials and Functionalized Surfaces
The chemical handles present in this compound allow for its use in materials science, both as a monomer for polymerization and as a molecule for surface functionalization.
Polymer Synthesis: The carboxylic acid group enables the molecule to be incorporated into polymer backbones through condensation polymerization. It can react with diols to form polyesters or with diamines to form polyamides. The bulky, fluorinated side group would impart specific properties to the resulting polymer, such as increased thermal stability, chemical resistance, and altered solubility. chemimpex.com Furthermore, the benzophenone (B1666685) moiety is a well-known photoinitiator. cymitquimica.com Upon irradiation with UV light, the ketone can initiate radical polymerization of vinyl monomers, effectively cross-linking polymer chains or grafting them onto surfaces. The fluorine atom can subtly modify the photochemical properties of the benzophenone core.
Functionalized Surfaces: The carboxylic acid group provides a convenient anchor point for grafting the molecule onto various surfaces. For example, it can form covalent bonds with hydroxyl- or amine-functionalized surfaces (e.g., metal oxides, self-assembled monolayers, or other polymers), imparting the surface with the chemical characteristics of the fluorobenzoyl group.
Table 2: Applications in Materials Science
| Application | Relevant Functional Group | Process | Potential Outcome |
|---|---|---|---|
| Polymer Backbone | Carboxylic Acid | Condensation Polymerization | Fluorinated Polyesters/Polyamides |
| Photoinitiator | Benzophenone Moiety (Ketone) | Radical Polymerization | Cross-linked Polymers, Grafted Surfaces |
| Surface Modification | Carboxylic Acid | Covalent Grafting | Modified Surface Energy and Reactivity |
Precursor to Agrochemicals and Specialty Chemicals
Fluorinated organic compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and metabolic stability. While specific agrochemicals derived directly from this compound are not widely documented, its structural motifs are relevant. The synthesis of complex fluorinated heterocycles, as discussed previously, is a common strategy in the development of new herbicides, fungicides, and insecticides.
In the realm of specialty chemicals, a prominent application of 2-benzoylbenzoic acid derivatives is as intermediates for chromogenic compounds. google.com The phthalide synthesized from this compound, namely 3-(3-fluorophenyl)phthalide, can function as a color former in carbonless copy paper and thermal printing systems. In these applications, the lactone ring opens under acidic or thermal conditions to produce a highly colored, conjugated dye. The fluorine substituent can be used to fine-tune the color and stability of the dye. This positions the parent compound as a key starting material for high-performance chemical products.
Advanced Research in Biological and Medicinal Chemistry Focus on Mechanism and Sar of Derivatives
Investigation of Molecular Interactions with Biological Targets
Enzyme Inhibition and Activation Mechanisms
There are no published studies that have investigated the inhibitory or activating effects of 2-(3-Fluorobenzoyl)benzoic acid on any specific enzymes. Therefore, no data on its mechanism of action at the enzymatic level can be provided.
Receptor Binding Studies
Information regarding the binding affinity and selectivity of this compound for any biological receptors is not available in the scientific literature.
Structure-Activity Relationship (SAR) Studies of Derivatives
Impact of Fluorine Substitution on Molecular Recognition
While the impact of fluorine substitution is a well-studied concept in medicinal chemistry, no SAR studies have been conducted specifically on derivatives of this compound to elucidate the role of the fluorine atom in molecular recognition.
Role of Substituent Position on Biological Activity Profiles
There is no available research on how modifying the substitution pattern on the aromatic rings of this compound affects its biological activity.
Modulation of Biochemical Pathways by this compound Analogs
No studies have been published that explore the effects of this compound or its analogs on any biochemical pathways.
Anti-inflammatory Mechanisms (e.g., Cytokine Production Modulation)
Derivatives of this compound are being investigated for their potential as anti-inflammatory agents. The mechanisms underlying these effects are multifaceted, often involving the modulation of key signaling pathways and the production of inflammatory mediators.
Research into structurally related fluorinated compounds and benzoic acid derivatives suggests several potential anti-inflammatory mechanisms. A primary pathway involves the inhibition of the nuclear factor kappa B (NF-κB) signaling cascade. nih.govnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an inflammatory stimulus, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Studies on fluorine-substituted benzo[h]quinazoline-2-amine derivatives have demonstrated that these compounds can significantly reduce the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby inhibiting the entire pathway. nih.gov Similarly, a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to inhibit inflammation in lipopolysaccharide (LPS)-induced rat models, hypothetically by inhibiting LPS-induced NF-κβ signaling pathways. nih.gov This suggests that derivatives of this compound may exert their anti-inflammatory effects by preventing the activation of NF-κB, which in turn would lead to a decrease in the production of pro-inflammatory cytokines like TNF-α and interleukins.
Another significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. In silico studies of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid showed a higher binding affinity for the COX-2 receptor than acetylsalicylic acid (ASA), suggesting that it acts as a COX-2 inhibitor. nih.gov By blocking the COX-2 enzyme, these compounds can effectively reduce prostaglandin (B15479496) production, thus alleviating inflammatory symptoms. The presence of the fluorobenzoyl moiety can enhance the binding affinity and selectivity for the COX-2 active site.
Table 1: Potential Anti-inflammatory Mechanisms of Fluorobenzoyl Benzoic Acid Derivatives
| Mechanism | Description | Key Molecular Targets | Potential Outcome |
|---|---|---|---|
| NF-κB Pathway Inhibition | Prevents the translocation of NF-κB to the nucleus, blocking the transcription of pro-inflammatory genes. | IκBα, p65 | Reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
| COX-2 Inhibition | Blocks the active site of the cyclooxygenase-2 enzyme. | COX-2 Enzyme | Decreased synthesis of prostaglandins, leading to reduced pain and inflammation. |
Potential Antimicrobial and Antifungal Activity Mechanisms
The search for novel antimicrobial and antifungal agents is critical in an era of growing resistance to existing drugs. Fluorinated organic molecules, including derivatives of this compound, have shown promise in this area. Their mechanisms of action are thought to target fundamental cellular processes in microbes.
Antifungal Mechanisms: A primary target for many antifungal drugs is the fungal cell membrane, specifically the synthesis and function of ergosterol (B1671047), which is the fungal equivalent of cholesterol in mammalian cells. nih.govnih.gov One potential mechanism for fluorobenzoyl derivatives is the inhibition of cytochrome P-450-dependent 14α-sterol demethylase, an enzyme crucial for ergosterol biosynthesis. nih.gov By inhibiting this enzyme, the compounds would disrupt the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death.
Another potential mechanism involves the compound acting as a prodrug. For example, the antifungal agent 5-fluorocytosine (B48100) is a fluorinated pyrimidine (B1678525) that is transported into fungal cells and converted by the enzyme cytosine deaminase into the toxic antimetabolite 5-fluorouracil. mdpi.com This active form then interferes with DNA, RNA, and protein synthesis, leading to fungal cell death. mdpi.com It is conceivable that certain derivatives of this compound could be designed to operate via a similar bio-activation pathway within fungal cells.
Antibacterial Mechanisms: The mechanisms of antibacterial action are diverse. For some benzoic acid derivatives, the activity is related to their ability to diffuse across the bacterial cell membrane in their undissociated form. nih.gov Once inside the more alkaline cytoplasm, the acid dissociates, leading to acidification and disruption of metabolic processes. The lipophilicity conferred by the fluorobenzoyl group could enhance this membrane transit.
A more specific mechanism involves the inhibition of essential bacterial enzymes. Docking studies on fluorobenzoylthiosemicarbazides, which share structural motifs with potential derivatives, suggest they may act as allosteric inhibitors of D-alanyl-D-alanine ligase. nih.gov This enzyme is vital for the synthesis of the peptidoglycan cell wall in bacteria. Its inhibition would weaken the cell wall, making the bacterium susceptible to osmotic lysis. The structure-activity relationship in these compounds is highly dependent on the substitution pattern, indicating that precise molecular design is key to optimizing antibacterial potency. nih.gov
Luminescence Properties of Lanthanide Complexes Containing Fluorobenzoyl Moieties
Lanthanide ions (Ln³⁺) are known for their unique luminescent properties, including sharp, line-like emission bands and long luminescence lifetimes. However, direct excitation of these ions is inefficient. This limitation can be overcome by using organic ligands that act as "antennas." These ligands absorb light energy and efficiently transfer it to the central lanthanide ion, which then emits its characteristic light. nih.govnih.gov Benzoic acid derivatives, including those with fluorobenzoyl moieties, have proven to be effective antenna ligands in sensitizing lanthanide emission. nih.govresearchgate.net
A family of lanthanide complexes using 2-fluorobenzoic acid as a ligand has been synthesized, demonstrating that this moiety can effectively participate in forming luminescent materials. researchgate.net The resulting samarium (Sm³⁺) and dysprosium (Dy³⁺) complexes exhibit the characteristic fluorescence of these ions. researchgate.net The core 2-benzoylbenzoic acid structure provides a robust scaffold for coordinating with the lanthanide ion, while the fluorinated ring system serves as the chromophore responsible for energy absorption.
Enhancement of Emission Intensities and Applications in Sensing
The introduction of fluorine atoms into the antenna ligand can significantly modulate the photophysical properties of the resulting lanthanide complex. semanticscholar.org The position of the fluorine substituent on the aromatic ring can tune the energy levels of the ligand's excited states, which in turn affects the efficiency of energy transfer to the lanthanide ion. For instance, studies on fluorinated carbostyril ligands showed that 5-fluorination improved the emission of Europium(III) complexes. semanticscholar.org This tuning capability is crucial for designing highly luminescent probes for specific applications.
The enhanced and stable luminescence of these lanthanide complexes makes them excellent candidates for various sensing applications. The long lifetime of the emission allows for time-gated detection, which eliminates interference from short-lived background fluorescence, thereby increasing the signal-to-noise ratio in biological imaging. nih.gov
Furthermore, o-benzoyl benzoic acid itself has been successfully used as an electroactive sensing material in a carbon paste electrode for the selective detection of Cr(III) ions in environmental and pharmaceutical samples. nih.gov This demonstrates the inherent coordinating ability of the benzoylbenzoic acid scaffold. By functionalizing the this compound molecule with specific recognition units, it is possible to design highly selective and sensitive luminescent probes. For example, a probe could be designed where the binding of a target analyte (e.g., a metal ion, a small molecule) in proximity to the lanthanide center alters the ligand's energy transfer efficiency, resulting in a "turn-on" or "turn-off" luminescent response.
Table 2: Luminescence Properties and Applications
| Property | Description | Role of Fluorobenzoyl Moiety |
|---|---|---|
| Antenna Effect | The organic ligand absorbs UV light and transfers the energy to the central lanthanide ion, which then emits light. | Acts as the chromophore for efficient light absorption and sensitization of the lanthanide ion. nih.gov |
| Emission Tuning | The position of the fluorine atom on the ligand can alter the excited state energies, influencing the luminescence quantum yield and color. | Allows for fine-tuning of photophysical properties to maximize brightness for specific lanthanide ions. semanticscholar.org |
| Sensing Applications | The luminescence can be modulated by the presence of specific analytes, allowing for their detection. | Provides the structural and electronic basis for creating selective luminescent probes for bio-imaging and environmental monitoring. nih.govnih.gov |
Design and Synthesis of Mechanistic Probes
Mechanistic probes are essential tools in chemical biology for visualizing and understanding complex biological processes in real-time. rsc.orgnih.gov The this compound scaffold is a promising starting point for the design and synthesis of such probes due to its chemical stability and the unique properties of the fluorine atom.
The design of a mechanistic probe typically involves three key components: a recognition site, a signaling unit (e.g., a fluorophore), and a linker. The this compound core can be chemically modified to incorporate these elements. For example, the carboxylic acid group or positions on the aromatic rings can be functionalized to attach a reactive group that specifically targets an enzyme's active site or another biological molecule.
One powerful application of fluorine in this context is for ¹⁹F Magnetic Resonance Imaging (MRI). rsc.org Since the body has a very low background concentration of fluorine, ¹⁹F MRI probes can provide highly specific signals. A probe based on this compound could be designed to detect enzyme activity. In its initial state, the probe might be "MRI silent," but upon interaction with a target enzyme, a chemical transformation could occur that alters the chemical environment of the fluorine atom, thereby "turning on" the MRI signal.
The synthesis of such probes would involve multi-step organic reactions. For instance, to create a fluorescent probe, a known fluorophore like a nitrobenzoxadiazole (NBD) could be chemically linked to the this compound backbone. figshare.com The design could be such that the fluorescence is initially quenched. Upon a specific biological event, such as cleavage by an enzyme or binding to a target protein, a conformational change or chemical reaction would un-quench the fluorophore, leading to a detectable fluorescent signal. This "direct-to-biology" approach, where compounds are synthesized and then directly evaluated in biological assays, can accelerate the discovery of effective probes. researchgate.net
Exploration of Fluorine's Influence on Pharmacokinetic Properties (Conceptual)
The introduction of a fluorine atom can have a profound, albeit complex, impact on a drug molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). The effects are not always predictable but are conceptually rooted in how fluorine alters the molecule's fundamental physicochemical properties.
Metabolic Stability and C-F Bond Energy Effects
The introduction of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry to enhance various pharmacokinetic properties, most notably metabolic stability. The high bond energy of the carbon-fluorine (C-F) bond often renders it resistant to metabolic cleavage, thereby blocking common sites of metabolism and prolonging the half-life of a compound. This section explores the metabolic stability of this compound and its derivatives, with a focus on the influence of the C-F bond and the structural arrangement of the molecule on its metabolic fate.
The metabolic stability of a compound is a critical determinant of its oral bioavailability and duration of action. For aromatic compounds like this compound, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze oxidative transformations, and to a lesser extent, by enzymes such as aldehyde oxidase (AOX). nih.gov The presence of a fluorine atom on the benzoyl ring of this compound is anticipated to significantly influence its metabolic profile.
The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 109 kcal/mol, compared to about 99 kcal/mol for a C-H bond. hyphadiscovery.com This inherent strength makes the C-F bond less susceptible to homolytic cleavage by metabolic enzymes. hyphadiscovery.com Consequently, replacing a hydrogen atom with a fluorine atom at a metabolically labile position is a common tactic to improve metabolic stability. nih.govresearchgate.net For instance, if the meta-position of the benzoyl ring were a site of aromatic hydroxylation in the non-fluorinated parent compound, the presence of fluorine would block this metabolic pathway.
While the C-F bond is robust, it is not entirely inert to metabolic processes. Metalloenzymes, including certain cytochrome P450 isoforms, are capable of mediating C-F bond cleavage, although this is a less common metabolic route. nih.gov The mechanism of enzymatic defluorination can involve oxidative processes that lead to the formation of unstable intermediates, which then eliminate fluoride (B91410). For example, metabolism at a carbon atom adjacent to the fluorine-substituted carbon can lead to the formation of an unstable intermediate that collapses, resulting in defluorination. hyphadiscovery.com
The metabolic fate of benzoic acid derivatives often involves conjugation reactions, such as glucuronidation or glycine (B1666218) conjugation, in addition to Phase I oxidative metabolism. nih.gov The specific metabolic pathways that predominate for this compound and its derivatives would likely depend on the substitution pattern and the resulting physicochemical properties of the molecule.
Illustrative Metabolic Stability Data
| Compound | Position of Substituent | Expected Primary Metabolic Pathway | Predicted In Vitro Half-life (t½) in HLM | Predicted Intrinsic Clearance (CLint) |
| 2-Benzoylbenzoic acid | - | Aromatic hydroxylation, conjugation | Short to moderate | High |
| This compound | 3-Fluoro | Blocked aromatic hydroxylation at the 3-position; potential for metabolism at other sites or conjugation | Moderate to long | Moderate to Low |
This table is illustrative and based on established principles of metabolic chemistry. HLM: Human Liver Microsomes.
The table illustrates that the introduction of a fluorine atom is expected to increase the metabolic stability, as evidenced by a longer predicted half-life and lower intrinsic clearance. This enhancement is primarily attributed to the blockage of a potential site of metabolism.
Future Perspectives and Emerging Research Areas
Integration with Artificial Intelligence and Machine Learning for Structure Prediction and Synthesis Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like 2-(3-Fluorobenzoyl)benzoic acid are studied and utilized.
Synthesis Design: Machine learning (ML) is rapidly being applied to chemical synthesis, transforming how chemists approach the creation of new molecules. rsc.orgresearchgate.net Computer-Aided Synthesis Design (CASD) programs, powered by ML algorithms trained on vast reaction databases, can propose novel and efficient retrosynthetic pathways. rsc.orgnih.gov For this compound derivatives, these tools can predict reaction outcomes, optimize reaction conditions, and even suggest entirely new synthesis routes that may be more efficient or sustainable than traditional methods. nih.govnd.edu By analyzing patterns in successful reactions, ML can guide chemists to reduce the time and resources spent on developing synthetic protocols. rsc.orgri.se
Novel Catalytic Approaches for Synthesis and Functionalization
Traditional synthesis methods, such as the Friedel-Crafts acylation, are often effective but can require harsh conditions or stoichiometric amounts of catalysts. mdpi.com Future research will likely focus on developing more sophisticated and sustainable catalytic systems for the synthesis and modification of this compound.
Synthesis: The development of novel transition-metal catalysts, particularly those based on palladium or nickel, could offer more efficient routes to the core benzophenone (B1666685) structure. mdpi.comgoogle.com These catalysts can facilitate cross-coupling reactions under milder conditions with higher selectivity. researchgate.net Another avenue involves the catalytic oxidation of a corresponding diphenylmethane (B89790) precursor, using catalysts like copper naphthenate to achieve good yields. google.com
Functionalization: The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. researchgate.net Emerging research in catalysis is focused on methods to selectively activate and functionalize C-F bonds. researchgate.netelsevierpure.commdpi.com Applying these novel catalytic systems to this compound could allow for the precise modification of the fluorinated ring, creating a diverse library of derivatives. Furthermore, recent advancements in using N-heterocyclic carbenes (NHCs) and phosphines as catalysts for C-F bond activation could open up new reaction pathways previously inaccessible. elsevierpure.comresearchgate.net
| Method | Catalyst Type | Potential Advantage |
| Traditional Friedel-Crafts | Lewis Acid (e.g., AlCl₃) | Well-established, readily available reagents. |
| Catalytic Cross-Coupling | Transition Metal (e.g., Pd, Ni) | Higher selectivity, milder reaction conditions. |
| Diphenylmethane Oxidation | Metal Salt (e.g., Copper Naphthenate) | Alternative pathway, avoids harsh acylating agents. |
| C-F Bond Functionalization | NHC or Phosphine Organocatalyst | Precise modification of the fluorine position. |
Table 1: Comparison of Synthetic Approaches for this compound and its Derivatives. This interactive table outlines potential catalytic methods, highlighting the shift towards more advanced and selective synthetic strategies.
Advanced Materials Science Applications beyond Polymers
While benzoic acid derivatives are known components in some polymers, the unique structure of this compound suggests its potential use in more advanced materials.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. proquest.comnih.gov The carboxylic acid group on this compound makes it an ideal candidate to serve as an organic "linker" in the creation of novel MOFs. proquest.comacs.orgscinito.aiekb.eg The rigid, non-planar structure of the molecule could lead to MOFs with unique pore structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. proquest.comnih.gov
Liquid Crystals: Benzoic acid derivatives are frequently used to create liquid crystalline materials due to their ability to self-assemble through hydrogen bonding. nih.govacademie-sciences.frtandfonline.com The specific geometry and polarity of this compound could be exploited to design new liquid crystals with specific thermal and optical properties, potentially for use in displays or smart sensors. nih.govnih.gov
Surface Modifiers: Benzoic acids and their fluorinated derivatives have been investigated for their ability to form self-assembled monolayers (SAMs) on metal surfaces. mdpi.com These monolayers can alter the surface properties, such as in applications for atomic layer deposition (ALD) inhibition. The specific coordination chemistry of this compound could be studied to create highly stable and effective surface coatings for nanotechnology and microelectronics manufacturing. mdpi.com
Exploration of Undiscovered Biological Activities through High-Throughput Screening of Derivatives
The core structure of this compound is a scaffold that can be systematically modified to create a large library of derivatives. High-throughput screening (HTS) allows for the rapid testing of these compounds against numerous biological targets to uncover new therapeutic potential. nih.gov
This approach has been successfully used to identify other benzoic acid derivatives with a range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties. ijcrt.orgpreprints.orgnih.govnih.gov For example, studies have identified benzoic acid derivatives that act as inhibitors of acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease treatment. nih.gov A library of derivatives based on this compound could be screened for similar activities, or for entirely new ones such as antiviral or antioxidant effects. mdpi.com
| Derivative ID | Modification | Target | Activity (IC₅₀ in nM) |
| FBA-001 | Base Compound | Kinase A | >10,000 |
| FBA-002 | Amide at COOH | Kinase A | 8,500 |
| FBA-003 | Methyl ester | Kinase A | >10,000 |
| FBA-004 | Added amino group | Kinase A | 450 |
| FBA-005 | Base Compound | Protease B | >10,000 |
| FBA-006 | Amide at COOH | Protease B | 920 |
| FBA-007 | Methyl ester | Protease B | 7,500 |
| FBA-008 | Added amino group | Protease B | >10,000 |
Table 2: Hypothetical High-Throughput Screening Data. This interactive table provides a conceptual example of how HTS results for a library of this compound derivatives might be presented, guiding further optimization efforts.
Q & A
Q. How do thermal stability studies inform experimental design for this compound?
- Techniques : Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) determine decomposition temperatures (e.g., ~200°C for related esters) and phase transitions. These data guide storage conditions (e.g., anhydrous environments) and reaction temperature limits .
Q. What in vivo/in vitro models assess the pharmacological potential of fluorinated benzoic acids?
- Toxicity Screening : Acute oral toxicity tests in rodents (LD < 2000 mg/kg) establish safety profiles. Histopathology of liver/kidney tissues detects organ-specific effects .
- Activity Assays : Platelet aggregation inhibition (e.g., ADP-induced) and COX-2 enzymatic assays quantify anti-inflammatory efficacy .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for fluorinated benzoic acids?
- Root Causes : Variability may arise from moisture-sensitive intermediates or inconsistent catalytic conditions (e.g., PdCl loading).
- Resolution : Replicate protocols under inert atmospheres (N/Ar) and characterize by-products via GC-MS to identify side reactions .
Q. Why do computational and experimental vibrational spectra sometimes diverge?
- Factors : Solvent effects and crystal packing in experimental data vs. gas-phase DFT calculations.
- Mitigation : Include implicit solvent models (e.g., PCM) in simulations and compare solid-state vs. solution spectra .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
